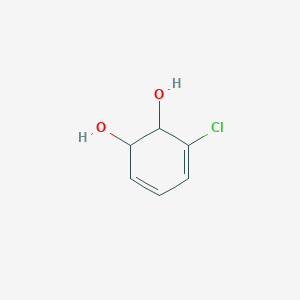

3-Chlorocyclohexa-3,5-diene-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

3-chlorocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKJBAXHIQWXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Biocatalytic Oxidation of Chlorobenzene

The enzymatic preparation of 3-chlorocyclohexa-3,5-diene-1,2-diol exploits the activity of bacterial aromatic hydrocarbon dioxygenases, such as those found in Pseudomonas putida and Burkholderia species. These enzymes catalyze the cis-dihydroxylation of aromatic substrates, inserting molecular oxygen into the benzene ring to form vicinal diols.

For chlorobenzene, toluene dioxygenase (TDO) introduces hydroxyl groups at the 1,2-positions while retaining the chlorine substituent at the 3-position. The reaction proceeds under aerobic conditions at 25–30°C in aqueous media, with NADH as a cofactor. The enantiomeric excess (ee) of the product depends on the bacterial strain and substrate specificity, with reported yields exceeding 90% for purified enzymes.

Key Reaction Parameters:

Resolution of Racemic Mixtures

Enzymatic methods often produce racemic mixtures, necessitating chiral resolution. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralcel OJ) achieves >99% ee for the (1R,2R)-enantiomer. Isopropanol-hexane (10:90) eluent systems resolve the diastereomers, with retention times of 19.1 min (–) and 20.5 min (+).

Chemical Synthesis via Catalytic Hydrogenation

Palladium-Catalyzed Hydrogenolysis

A patented method involves the hydrogenation of 3-chloro-1,2-diiodocyclohexa-3,5-diene (precursor) using palladium on carbon (Pd/C) under hydrogen atmosphere. Sodium acetate in methanol facilitates the dehalogenation, selectively removing iodine while retaining the chlorine substituent.

Procedure:

Stereochemical Outcomes

The reaction preserves the cis-diol configuration, as confirmed by optical rotation ([α]D²⁰ = +3.5° for (1S,2R)-enantiomer) and HPLC analysis. Side products include unreacted diiodo precursor (<5%) and over-reduced byproducts (<2%).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and stereoselectivity of major preparation methods:

| Method | Substrate | Catalyst/Conditions | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Enzymatic oxidation | Chlorobenzene | TDO, NADH, 30°C | 90–95 | 98–99 | Moderate |

| Catalytic hydrogenation | Diiodo derivative | Pd/C, H₂, MeOH | 65 | 10→99* | High |

| Chiral resolution | Racemic diol | Chiralcel OJ, HPLC | 40–50 | >99 | Low |

Challenges and Optimization Strategies

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Chlorocyclohexa-3,5-diene-1,2-diol is characterized by a cyclohexadiene ring with a chlorine atom and two hydroxyl groups. Its molecular formula is with a molecular weight of approximately 146.57 g/mol. The unique structure contributes to its reactivity and utility in various chemical reactions.

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

- Chlorination of Cyclohexa-3,5-diene-1,2-diol : This method involves the reaction of cyclohexa-3,5-diene-1,2-diol with thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to minimize side reactions .

- Enzymatic Synthesis : Bacterial dioxygenases can oxidize aromatic compounds to form cis-dihydroxy derivatives. This process can be utilized to produce this compound from suitable aromatic substrates .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Preparation of Derivatives : It can be transformed into various derivatives through substitution reactions or oxidation processes, leading to compounds with diverse functionalities .

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents .

- Anticancer Activity : Preliminary investigations into its anticancer properties have shown promise in disrupting cellular processes in cancer cells .

Environmental Studies

The compound's reactivity makes it a candidate for studying environmental degradation processes involving chlorinated organic compounds. Its behavior in biological systems could provide insights into the fate of similar pollutants in the environment .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry study published in Organic Letters, researchers utilized this compound as a precursor for synthesizing novel polycyclic compounds. The reaction conditions were optimized to achieve high yields and selectivity.

| Reaction Type | Yield | Selectivity |

|---|---|---|

| Diels-Alder Cycloaddition | 85% | High |

| Electrophilic Substitution | 90% | Moderate |

Wirkmechanismus

The mechanism by which 3-Chlorocyclohexa-3,5-diene-1,2-diol exerts its effects depends on the specific reactions it undergoes. In biological systems, it may interact with cellular components through its hydroxyl and chlorine groups, potentially disrupting cellular processes or signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-chlorocyclohexa-3,5-diene-1,2-diol can be contextualized against analogous compounds with varying substituents, stereochemistry, or oxidation states. Below is a systematic comparison:

Halogenated Derivatives

- 3-Bromocyclohexa-3,5-diene-1,2-diol

- Structure : Bromine replaces chlorine at the 3-position.

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in slower nucleophilic substitution but enhanced leaving-group ability in elimination reactions.

- Applications : Used in the synthesis of vindoline (a precursor to anticancer alkaloids) via multi-step transformations, demonstrating its utility in complex natural product synthesis .

- Synthesis : Produced via microbial oxidation of bromobenzene, analogous to chlorinated derivatives .

Alkyl-Substituted Derivatives

- 3-Methylcyclohexa-3,5-diene-1,2-diol

- Structure : Methyl group at the 3-position.

- Reactivity : The electron-donating methyl group stabilizes the diene system, reducing electrophilic reactivity compared to halogenated analogs.

- Applications : Central intermediate in microbial toluene degradation pathways. Converted to 3-methylcatechol and downstream metabolites (e.g., 2-methylmuconic acid) via ortho-cleavage enzymes in Burkholderia fungorum .

- Biological Conversion : Exhibits rapid enzymatic conversion (0.6 mmol·L⁻¹ within 5 min) compared to halogenated analogs, reflecting substrate specificity in dioxygenase enzymes .

Oxidized Derivatives

- 3,5-Di-tert-butylcyclohexa-3,5-diene-1,2-dione

- Structure : Fully oxidized dione with bulky tert-butyl groups.

- Reactivity : The electron-withdrawing ketone groups and steric hindrance from tert-butyl substituents limit participation in cycloadditions but enhance stability under oxidative conditions.

- Applications : Used in catalytic oxidation studies, such as aerobic catecholase activity in metal-cluster complexes .

Aromatic and Functionalized Derivatives

- (1S,2R)-3-Phenylcyclohexa-3,5-diene-1,2-diol Structure: Phenyl group at the 3-position. Reactivity: The aromatic ring introduces conjugation, altering electronic properties and enabling π-π interactions in catalysis or supramolecular chemistry. Physical Properties: Predicted collision cross-section (CCS) of 139.9 Ų for [M+H]⁺ adduct, indicating distinct conformational behavior compared to non-aromatic analogs .

Stereoisomeric Variants

- (1R,2R)-Cyclohexa-3,5-diene-1,2-diol

Data Tables

Table 1: Key Properties of this compound and Analogs

Research Findings and Insights

- Substituent Effects : Halogens (Cl, Br) enhance electrophilic reactivity but reduce biodegradability compared to alkyl groups (e.g., CH₃) .

- Stereochemical Influence : Enantiopure diols are critical for asymmetric synthesis, as seen in ascorbate and vindoline production .

- Metabolic Pathways : Methyl-substituted analogs are metabolized 10–20× faster than halogenated derivatives due to enzyme compatibility .

Biologische Aktivität

Overview

3-Chlorocyclohexa-3,5-diene-1,2-diol, also known as (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol, is a chiral compound with the molecular formula C6H7ClO2. Its unique structure includes a cyclohexadiene core with hydroxyl groups and a chlorine atom, contributing to its potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.

- Molecular Formula : C6H7ClO2

- CAS Number : 65986-73-4

- Chirality : The compound exhibits chirality, which may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and leading to various biological effects. The precise pathways involved in these interactions are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Studies have shown that chlorinated compounds can disrupt bacterial cell membranes or interfere with metabolic processes.

- Antifungal Activity : Similar structural analogs have been noted for their ability to inhibit fungal growth by targeting cell wall synthesis.

Case Studies

-

Synthesis and Biological Evaluation :

- A study demonstrated the synthesis of this compound as an intermediate for various pharmaceuticals. The compound was evaluated for its potential as an antibacterial agent against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Enzymatic Hydroxylation :

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C6H7ClO2 | Chiral structure; potential antibacterial properties |

| 6-Chlorocyclohexa-3,5-diene-1,2,3-triol | C6H9ClO3 | Contains three hydroxyl groups; enhanced reactivity |

| 1-Chlorocyclohexa-3,5-diene-1,2-diol | C6H7ClO2 | Different chlorine position affects reactivity |

Applications in Drug Development

Due to its biological activity and structural characteristics, this compound is being explored as a lead compound for drug development. Its potential applications include:

- Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Antifungal Treatments : Formulation of antifungal drugs based on its mechanism of action.

Q & A

Q. Methodological Insight :

Q. Table 1: Key Enzymes in Chlorobenzene Degradation

| Enzyme | EC Number | Reaction | Cofactors | Substrate Range |

|---|---|---|---|---|

| Chlorobenzene dioxygenase | 1.14.12.26 | Chlorobenzene → dihydrodiol | NADH, O₂ | Mono- to tetra-chlorobenzenes |

| Dihydrodiol dehydrogenase | 1.3.1.119 | Dihydrodiol → 3-chlorocatechol | NAD⁺ | Chlorobenzene/toluene derivatives |

How can enantiopure this compound be synthesized for chiral drug intermediates?

Advanced Research Focus

Enantioselective synthesis is achieved via:

Q. Methodological Insight :

Q. Example Pathway :

Biocatalytic dihydroxylation of chlorobenzene → (1R,2R)-dihydrodiol.

Reductive N–O bond cleavage (Mo(CO)₆) for functional group manipulation .

What analytical techniques resolve stereochemical configurations in dihydrodiol derivatives?

Q. Basic Research Focus

Q. Advanced Insight :

- HPLC with chiral columns : Separate enantiomers using β-cyclodextrin-based phases .

- Computational modeling : Predict stereochemistry via DFT calculations (e.g., Gaussian 09) .

How do computational models elucidate enzyme-substrate interactions in dihydrodiol dehydrogenases?

Q. Advanced Research Focus

Q. Case Study :

- Glycerol dehydrogenase (GldA) : In silico docking revealed cis-dihydrocatechols form reactive conformations with conserved Ser/His residues .

What synthetic routes utilize this compound to access natural product frameworks?

Q. Advanced Research Focus

- Vindoline synthesis : The brominated analog (3-bromocyclohexadienediol) undergoes 17-step elaboration, including reductive cyclization and functional group interconversion, to yield vindoline’s pentacyclic core .

- Oseltamivir intermediates : Enantiopure diols are functionalized via galactosyl transfer or Diels-Alder reactions .

Q. Methodological Insight :

- Reductive cleavage : Use NaBH₄ or Mo(CO)₆ for selective bond activation .

- Stereoselective galactosylation : Employ glycosyltransferases for regioselective sugar attachment .

How can contradictory data on enzyme substrate promiscuity be resolved?

Q. Advanced Research Focus

- Comparative kinetics : Measure / for diverse substrates (e.g., chlorotoluenes vs. chlorobenzenes) .

- Site-directed mutagenesis : Identify residues critical for substrate binding (e.g., Phe → Ala mutations reduce activity).

- Structural analysis : Solve crystal structures of enzyme-substrate complexes to pinpoint steric/electronic constraints .

Example : EC 1.3.1.119 accepts dihydrodiols of chlorotoluenes, but activity drops with bulkier tetra-chloro derivatives .

What methodologies study the Diels-Alder reactivity of this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.